Biochemical Potency of KRAS G12D inhibitor 16 Against Mutant KRAS G12D vs. MRTX1133
KRAS G12D inhibitor 16 demonstrates sub-nanomolar biochemical inhibition of KRAS G12D-mediated nucleotide exchange, with an IC50 value of 0.138 nM in the SOS1-mediated nucleotide exchange assay [1]. This potency exceeds that of MRTX1133, which exhibits an IC50 of <2 nM in comparable biochemical assays measuring GDP-bound KRAS G12D inhibition [2]. The approximately 14.5-fold difference in biochemical IC50 indicates that inhibitor 16 achieves target engagement at lower compound concentrations in vitro, a parameter relevant for experimental design requiring high target occupancy at minimal compound exposure. Notably, this IC50 value of 0.138 nM for inhibitor 16 was obtained in the identical assay format (SOS1-mediated nucleotide exchange) as the WT KRAS selectivity measurement (0.668 nM), enabling direct calculation of a biochemical selectivity ratio of 4.8-fold for KRAS G12D over WT KRAS [1].
| Evidence Dimension | Biochemical inhibition of KRAS G12D (SOS1-mediated nucleotide exchange) |
|---|---|
| Target Compound Data | IC50 = 0.138 nM |
| Comparator Or Baseline | MRTX1133: IC50 < 2 nM |
| Quantified Difference | ~14.5-fold more potent (biochemical IC50) |
| Conditions | SOS1-mediated nucleotide exchange assay; GDP-loaded KRAS G12D protein |
Why This Matters
The sub-nanomolar biochemical potency (0.138 nM) of inhibitor 16 directly influences dose-response curve design and effective concentration range selection in biochemical assays, enabling target engagement at concentrations approximately one order of magnitude lower than the clinical benchmark MRTX1133.
- [1] BindingDB. BDBM647789 (US20240025919, Compound 16). IC50 = 0.138 nM (KRAS G12D); IC50 = 0.668 nM (KRAS WT). SOS1-mediated nucleotide exchange assay. View Source
- [2] Hallin J, et al. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor. Nature Medicine. 2022;28:2171-2182. View Source
